molecular formula C30H34BrNO2S B12807842 Isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide CAS No. 14653-24-8

Isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide

Cat. No.: B12807842
CAS No.: 14653-24-8
M. Wt: 552.6 g/mol
InChI Key: SIZMTGJUHFISBY-UHFFFAOYSA-N
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Description

Isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenothiazine moiety, a phenyl group, and an ethyl ester of isonipecotic acid. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide typically involves multiple steps:

    Formation of the Phenothiazine Derivative: The initial step involves the synthesis of 3-(10H-phenothiazin-10-yl)propanoic acid. This can be achieved through the reaction of phenothiazine with propanoic acid under specific conditions.

    Coupling with Isonipecotic Acid: The phenothiazine derivative is then coupled with isonipecotic acid to form the desired ester. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA) to facilitate the esterification process.

    Formation of the Hydrobromide Salt: The final step involves the conversion of the ester into its hydrobromide salt form. This is typically achieved by reacting the ester with hydrobromic acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale production of the phenothiazine derivative and isonipecotic acid intermediates.

    Optimization of Reaction Conditions: Ensuring optimal reaction conditions to maximize yield and purity.

    Purification and Crystallization: Employing advanced purification techniques such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide undergoes various chemical reactions, including:

    Oxidation: The phenothiazine moiety can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the phenothiazine ring, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under various conditions, often in the presence of catalysts or under reflux.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced phenothiazine derivatives, and substituted phenothiazine compounds.

Scientific Research Applications

Isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antipsychotic agent.

    Industry: Utilized in the development of advanced materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.

    Pathways Involved: It modulates the activity of dopamine and serotonin receptors, leading to altered neurotransmitter levels and effects on mood and cognition.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Compounds such as chlorpromazine and promethazine share structural similarities with the phenothiazine moiety.

    Isonipecotic Acid Esters: Other esters of isonipecotic acid, such as those with different alkyl or aryl groups, exhibit similar chemical properties.

Uniqueness

Isonipecotic acid, 1-(3-phenothiazin-10-ylpropyl)-4-phenyl-, ethyl ester, hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrobromide salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

14653-24-8

Molecular Formula

C30H34BrNO2S

Molecular Weight

552.6 g/mol

IUPAC Name

ethyl 4-(3-phenothiazin-10-ylpropyl)-1-phenylcyclohexane-1-carboxylate;hydrobromide

InChI

InChI=1S/C30H33NO2S.BrH/c1-2-33-29(32)30(24-12-4-3-5-13-24)20-18-23(19-21-30)11-10-22-31-25-14-6-8-16-27(25)34-28-17-9-7-15-26(28)31;/h3-9,12-17,23H,2,10-11,18-22H2,1H3;1H

InChI Key

SIZMTGJUHFISBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CC=C5.Br

Origin of Product

United States

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